molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No. B1312253
CAS RN: 20883-95-8
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
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Patent
US05326755

Procedure details

3,4-Dichlorocinnamic acid (6.5g) (Ex.Aldrich), dimethylsulphate (3.77 g), potassium carbonate (4.13 g) and anhydrous acetone heated together under reflux. After cooling and filtration the acetone was removed and the residue recrystallised (80:20-hexane: ether) to give methyl 3,4-dichlorocinnamate as a colourless solid (4 g).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:14]OS(OC)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([O:9][CH3:14])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Name
Quantity
3.77 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
4.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration the acetone
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue recrystallised (80:20-hexane: ether)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05326755

Procedure details

3,4-Dichlorocinnamic acid (6.5g) (Ex.Aldrich), dimethylsulphate (3.77 g), potassium carbonate (4.13 g) and anhydrous acetone heated together under reflux. After cooling and filtration the acetone was removed and the residue recrystallised (80:20-hexane: ether) to give methyl 3,4-dichlorocinnamate as a colourless solid (4 g).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[CH3:14]OS(OC)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([O:9][CH3:14])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Name
Quantity
3.77 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
4.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration the acetone
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the residue recrystallised (80:20-hexane: ether)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.